3-[2-(difluoromethoxy)phenyl]-2-sulfanylquinazolin-4(3H)-one
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Overview
Description
3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone is a compound of significant interest in the field of medicinal chemistry This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-aminobenzamide with 2-(difluoromethoxy)benzoyl chloride under basic conditions to form the intermediate 2-(difluoromethoxy)phenyl-2-aminobenzamide This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or disruption of protein function.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Difluoromethoxy)phenyl]-2-[(E)-2-(3-thienyl)vinyl]-4(3H)-quinazolinone
- 1-{2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}-3-(difluoromethyl)-2-methyl-3H-benzimidazol-1-ium bromide
Uniqueness
3-[2-(Difluoromethoxy)phenyl]-2-sulfanyl-4(3H)-quinazolinone is unique due to the presence of both the difluoromethoxy and sulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C15H10F2N2O2S |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10F2N2O2S/c16-14(17)21-12-8-4-3-7-11(12)19-13(20)9-5-1-2-6-10(9)18-15(19)22/h1-8,14H,(H,18,22) |
InChI Key |
LWUUSCHITMTYEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
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